1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18N4/c1-4-16-10(2)12(9-14-16)13-8-11-6-5-7-15(11)3/h5-7,9,13H,4,8H2,1-3H3 |
InChI Key |
OHNIYDBQPYIZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The reaction of hydrazine derivatives with 1,3-diketones remains the most widely employed method. For example, ethyl acetoacetate and ethyl hydrazinecarboxylate undergo cyclocondensation in ethanol under reflux to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis and decarboxylation yield 1-ethyl-5-methyl-1H-pyrazole. Key parameters include:
Alkylation of Preformed Pyrazoles
Direct alkylation of 5-methyl-1H-pyrazole with ethyl iodide in the presence of NaH in dimethylformamide (DMF) at 80°C achieves selective N-ethylation. This method avoids decarboxylation steps but requires strict control of stoichiometry to prevent over-alkylation.
Introduction of the Amine Group at Position 4
Functionalization of the pyrazole core at the 4-position necessitates careful regiochemical control.
Nitration and Reduction
Nitration of 1-ethyl-5-methyl-1H-pyrazole using fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at position 4. Subsequent reduction with H₂/Pd-C in ethanol yields the 4-amino derivative.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of 4-chloro-1-ethyl-5-methyl-1H-pyrazole with ammonia or amines offers a single-step alternative. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C, this method achieves 75–80% yield.
Coupling with (1-Methyl-1H-pyrrol-2-yl)methyl Group
The final step involves N-alkylation of the 4-aminopyrazole with a (1-methyl-1H-pyrrol-2-yl)methyl moiety.
Alkylation with (1-Methyl-1H-pyrrol-2-yl)methyl Chloride
Reaction of 1-ethyl-5-methyl-1H-pyrazol-4-amine with (1-methyl-1H-pyrrol-2-yl)methyl chloride in DMF using NaH as a base at 60°C for 12 hours affords the target compound.
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | NaH (2.5 equiv) | 82 | |
| Solvent | DMF | ||
| Temperature | 60°C |
Reductive Amination
An alternative route employs reductive amination between 4-aminopyrazole and 1-methyl-1H-pyrrole-2-carbaldehyde using NaBH₃CN in MeOH. This method avoids alkylating agents but requires careful pH control (pH 4–5).
Optimization and Yield Analysis
Comparative studies highlight the superiority of alkylation over reductive amination for large-scale synthesis:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation | High regioselectivity | Requires anhydrous conditions | 82 |
| Reductive Amination | Mild conditions | Lower yields | 68 |
Spectroscopic Characterization
Key spectral data for the target compound align with reported pyrazole derivatives:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.22 (s, 3H, CH₃), 3.45 (s, 3H, NCH₃), 4.10 (q, J = 7.3 Hz, 2H, CH₂CH₃), 6.85–7.20 (m, 3H, pyrrole-H).
-
MS (ESI+) : m/z 274.2 [M+H]⁺.
Industrial-Scale Considerations
Continuous flow reactors enhance safety and efficiency for nitration and alkylation steps. For example, microreactor nitration at 5°C reduces decomposition risks, achieving 70% yield at 10 kg/day throughput .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physical and Electronic Properties
- Lipophilicity : The target compound’s ethyl and methyl groups confer moderate lipophilicity (clogP ~2.5), whereas analogs with trifluoromethyl or pentafluorophenyl groups exhibit higher clogP (>3.5), favoring membrane permeability .
- Solubility: The pyrrole moiety in the target compound enhances aqueous solubility compared to dichlorophenyl or trifluoromethyl analogs, which are more suited for non-polar solvents .
- Thermal Stability : Electron-withdrawing groups (e.g., CF₃, Cl) in analogs improve thermal stability, as evidenced by higher melting points (>150°C) versus the target compound’s likely lower melting range .
Biological Activity
1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C13H17N5
Molecular Weight: 233.31 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects.
These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity, making it a suitable scaffold for further drug development.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Antiviral Activity
Emerging research has pointed towards the antiviral potential of pyrazole compounds. Certain derivatives have been reported to exhibit inhibitory activity against viral replication through various mechanisms, including interference with viral entry or replication processes.
Study 1: Antitumor Activity Assessment
A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their antitumor activity against the A549 lung cancer cell line. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity and induced apoptosis in cancer cells.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain pyrazole derivatives could inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This suggests that these compounds might not only act as cytotoxic agents but also modulate critical cellular signaling involved in tumor growth.
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. A common approach includes:
Alkylation : Reacting a pyrazole precursor (e.g., 1-ethyl-5-methyl-1H-pyrazol-4-amine) with a benzylating agent like (1-methyl-1H-pyrrol-2-yl)methyl chloride under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., DMF) .
Optimization : Yield improvements are achieved by:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Use of catalysts (e.g., CuBr for Ullmann-type couplings) to enhance coupling efficiency .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amine stretches at ~3298 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, though limited by crystal growth challenges .
Q. What are the common chemical reactions and modifications applicable to this compound for derivatization?
- Methodological Answer : The compound’s pyrazole and pyrrole rings enable:
- Substitution Reactions : Halogenation (e.g., iodination at the pyrazole C4 position) using N-iodosuccinimide .
- Oxidation/Reduction : Controlled oxidation of the ethyl group to carboxylic acids or reduction of imine linkages with LiAlH₄ .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups via palladium catalysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
- Data Normalization : Include internal controls (e.g., β-galactosidase assays) to account for plate-to-plate variability .
Q. How can computational modeling predict the interaction mechanisms between this compound and specific enzyme targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., hydrophobic interactions with pyrrole methyl groups) .
- QSAR Models : Corrogate substituent effects (e.g., fluorine vs. methyl) on IC₅₀ values using Random Forest algorithms .
Q. What experimental designs are recommended to establish structure-activity relationships (SAR) for this compound’s analogs?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., ethyl → propyl, methyl → methoxy) and assess purity via HPLC .
- Biological Testing : Use dose-response curves (e.g., 0.1–100 µM) in functional assays (e.g., kinase inhibition). Calculate EC₅₀ values with GraphPad Prism .
- Data Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Run ¹H NMR overlays and statistical total correlation spectroscopy (STOCSY) to identify impurities .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace unexpected peaks in complex spectra .
- Collaborative Validation : Share raw data via platforms like NMRShiftDB for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
